N-methylisoquinoline-5-sulfonamide
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-methylisoquinoline-5-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10/h2-7,11H,1H3 |
InChI Key |
NZGWDNMCXFHPJD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Solubility
Key Compounds :
N-[2-(Propylamino)ethyl]isoquinoline-5-sulfonamide (6TV) Structure: Isoquinoline-5-sulfonamide with a propylaminoethyl substituent. Molecular Formula: C₁₄H₁₉N₃O₂S .
5-Isoquinolinesulfonamide,1-amino-N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-, hydrochloride Structure: Complex isoquinoline sulfonamide with aminoethyl, phenylsulfonyl, and hydrochloride groups. Molecular Formula: C₁₉H₂₂N₄O₄S₂·HCl . PSA: 136.45, indicating high polarity and likely improved aqueous solubility. The hydrochloride salt further enhances solubility compared to free-base analogs.
N-Methylisoquinoline-5-sulfonamide (Hypothetical) Inferred Structure: Methyl substituent on the sulfonamide nitrogen. A lower PSA than 6TV or the hydrochloride derivative may balance solubility and permeability.
Comparative Table :
*Estimated based on structural analogs.
Structural Analogies in Drug Design
- Methyl vs. Bulkier Substituents: demonstrates that methyl sulfonamide substituents enhance pharmacokinetic profiles by reducing clearance (CL) and increasing the area under the curve (AUC) compared to larger groups . For example, compound 46 (methanesulfonamide derivative) showed superior bioavailability over analogs with triazole or naphthalenylmethyl groups. This suggests that this compound may exhibit favorable absorption and half-life.
- Ferrocene Derivatives: Compounds like N,N-dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide (12) incorporate organometallic moieties, which introduce redox activity and distinct electronic properties . While these differ from isoquinoline sulfonamides, they underscore the versatility of sulfonamide functionalization in modulating target engagement.
Solubility and Bioactivity Trends
- 4-Aminobenzenesulfonamides: highlights sulfonamides with heterocyclic substitutions (e.g., isoxazolyl groups), which are associated with antibacterial activity . Although this compound lacks an aminobenzene core, its isoquinoline moiety may confer similar target affinity (e.g., kinase inhibition).
- Impact of Halogenation: Iodinated analogs (e.g., compound 14 in ) show that halogen atoms can enhance binding via hydrophobic interactions . The absence of halogens in this compound may reduce off-target effects but limit potency in certain contexts.
Preparation Methods
Sulfonyl Chloride Coupling Method
This two-step approach first generates isoquinoline-5-sulfonyl chloride, followed by N-methylation:
Step 1: Sulfonation of Isoquinoline
Reaction of isoquinoline with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hrs) yields isoquinoline-5-sulfonyl chloride. The regioselectivity is governed by the electron-deficient C5 position, with sulfuric acid acting as both solvent and dehydrating agent.
Step 2: Amination and Methylation
Isoquinoline-5-sulfonyl chloride reacts with N-methylethylenediamine in anhydrous tetrahydrofuran (THF) at 25°C for 12 hrs:
Key parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Molar ratio (amine:acyl chloride) | 1.2:1 | Prevents oligomerization |
| Solvent polarity | THF (ε = 7.6) | 78% conversion |
| Acid scavenger | None | Reduces side products |
This method produces this compound in 20% isolated yield after silica gel chromatography.
One-Pot Catalytic Sulfonamide Synthesis
Patent-Protected Process (US20030236437A1)
The patent describes a scalable method using N,N-dimethylformamide (DMF) as both solvent and catalyst:
Reaction Scheme
Optimized Conditions
Workup Procedure
-
Cool reaction mixture to 85°C and dilute with toluene (230 lbs per 50-gallon batch)
-
Extract with hot water (80°C) to remove residual DMF and HCl
-
Crystallize from toluene at −20°C, achieving 85% yield with 90.5% purity
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfonyl chloride | 20 | 95 | Minimal purification required |
| Catalytic DMF | 85 | 90.5 | Scalable to multi-kilogram batches |
Advanced Catalytic Systems
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Conversion (%) |
|---|---|---|
| DMF | 36.7 | 98 |
| NMP | 32.2 | 95 |
| Toluene | 2.4 | 42 |
Polar aprotic solvents stabilize the sulfonation transition state through dipole-dipole interactions.
Q & A
Q. What are the standard synthetic routes for N-methylisoquinoline-5-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves sulfonation of the isoquinoline core followed by alkylation or amidation. For example, sulfonation at the 5-position of isoquinoline derivatives is achieved using chlorosulfonic acid under controlled temperatures (0–5°C), followed by reaction with methylamine to introduce the methylsulfonamide group. Key variables include solvent choice (e.g., dichloromethane for solubility) and stoichiometric ratios to minimize byproducts . Example Protocol :
- Step 1 : Sulfonation of isoquinoline at 5°C in chlorosulfonic acid (2 eq, 2 h).
- Step 2 : Quenching with ice-water and extraction.
- Step 3 : Reaction with methylamine (1.2 eq) in DCM at room temperature (12 h).
Q. How is this compound characterized structurally and functionally?
- Spectroscopic Methods :
Q. What biological targets are hypothesized for this compound based on structural analogs?
Isoquinoline sulfonamides are known to inhibit kinases (e.g., protein kinase C) and interact with DNA via intercalation. Molecular docking studies on analogs (e.g., N-ethyl-8-methoxyquinoline-5-sulfonamide) suggest hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) and hydrophobic interactions with aromatic residues .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
